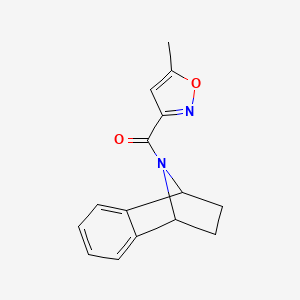

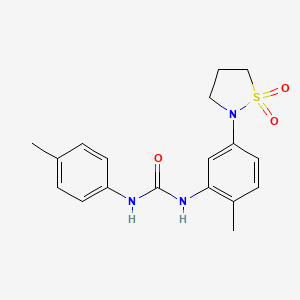

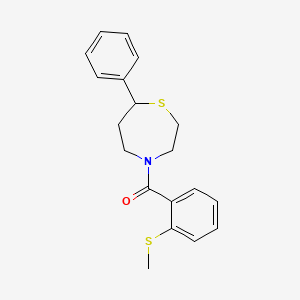

(5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to “(5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone” has been reported in the literature. For example, a series of coumarin substituted triazolo-thiadiazine derivatives were synthesized using 5-methyl isoxazole-3-carboxylic acid, thiocarbohydrazide, and various substituted 3-(2-bromo acetyl) coumarins . The intermediate formed was further reacted with substituted 3-(2-bromo acetyl) coumarins under simple reaction conditions to form the title products in good to excellent yields .Applications De Recherche Scientifique

Synthesis and Anticancer Evaluation

A study on the synthesis of compounds related to (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone revealed the preparation of a series of derivatives that were evaluated for their anticancer properties. The compounds were synthesized through reactions with various nucleophiles, leading to the creation of hydroxy pyrazole and hydroxy oxazole derivatives, among others. Some of these compounds showed promising anticancer activities, highlighting the potential of this chemical framework in the development of new anticancer agents (Gouhar & Raafat, 2015).

Bioactivation Pathway Elucidation

Research on isoxazole rings, which are structurally related to (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, has unveiled a novel bioactivation pathway involving the formation of a glutathione adduct of a cyanoacrolein derivative following isoxazole ring opening. This study provides insights into the metabolic pathways of isoxazole-containing compounds and their potential interactions with biological systems, contributing to the understanding of their pharmacological and toxicological profiles (Yu et al., 2011).

Anti-inflammatory Activity and Molecular Property Prediction

The environmentally benign synthesis of novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones, which share a core structure with (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, was achieved using vinylogous Henry nitroaldol adducts. These compounds were then assessed for their molecular properties, drug-likeness, and anti-inflammatory activity, showcasing the potential therapeutic applications of this chemical scaffold (Rajanarendar et al., 2015).

Propriétés

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-9-8-12(16-19-9)15(18)17-13-6-7-14(17)11-5-3-2-4-10(11)13/h2-5,8,13-14H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOOOPHDVOUGAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2C3CCC2C4=CC=CC=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)

![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B2360151.png)

![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)

![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)